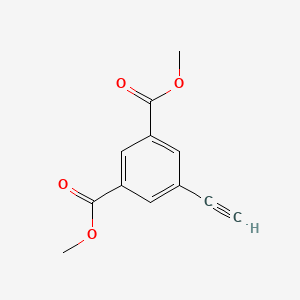

Dimethyl 5-ethynylisophthalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl 5-ethynylisophthalate (DM5EIP) is an organic compound that belongs to the class of isophthalates. It is a cyclic ester of isophthalic acid and 5-ethynyl-2-methyl-1,3-dioxane, and is an important chemical intermediate for the synthesis of various organic compounds. DM5EIP was first reported in the early 2000s and has since become a widely used reagent in various laboratory and industrial applications.

Aplicaciones Científicas De Investigación

Crystal Structures and Supramolecular Aggregation

Dimethyl 5-ethynylisophthalate demonstrates unique crystal structures, with its molecular framework showing a planar orientation relative to the benzene ring. This compound forms a two-dimensional supramolecular aggregation supported by hydrogen bonding and π–π interactions. This is significant for understanding molecular interactions and the design of new materials (Hauptvogel, Seichter, & Weber, 2018).

Polymer Synthesis

In polymer science, this compound is used in the synthesis of certain polymers. For example, it has been involved in the synthesis and polymerization of specific monomers with homogeneous rhodium and palladium complexes. This showcases its role in creating new polymeric materials with specific structural properties (Rodríguez & Tejedor, 2007).

Environmental Applications

The degradation of dimethylphthalate (DMP) by esterases from Bacillus species highlights the environmental relevance of compounds like this compound. Understanding these processes is crucial in addressing environmental pollution issues related to plasticizers and synthetic fibers (Niazi, Prasad, & Karegoudar, 2001).

Implications in Material Science

This compound plays a role in the study of color polymorphism and solid-state packing of materials. Understanding the molecular interactions in these compounds helps in elucidating mechanisms behind color changes and stability in materials (Pratik et al., 2014).

Biomedical Research

Research on fluorescent compounds, like ethenyl- and ethynyl-dimesitylboranes derived from derivatives of this compound, is vital in biomedical imaging and sensor technology. These studies contribute to the development of new diagnostic tools and therapeutic agents (Wong et al., 2007).

Análisis Bioquímico

Biochemical Properties

It is known that the compound has a molecular weight of 218.21 . Its planar molecular framework suggests potential interactions with various biomolecules .

Molecular Mechanism

It is hypothesized that the planar structure of the molecule could allow it to interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Propiedades

IUPAC Name |

dimethyl 5-ethynylbenzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-4-8-5-9(11(13)15-2)7-10(6-8)12(14)16-3/h1,5-7H,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSODPUFUQKWIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C#C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]propyl]furan-2-carboxamide](/img/structure/B2798549.png)

![[(E)-(2,5-dimethoxyphenyl)methylideneamino]thiourea](/img/structure/B2798550.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2798551.png)

![N-[cyano(cyclohexyl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2798557.png)

![6-ethyl 3-methyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2798561.png)

![2-hydroxy-N-(2-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2798563.png)

![4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2798567.png)

![N-(2-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2798570.png)

![methyl 5-cyano-1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-6-oxopyridine-3-carboxylate](/img/structure/B2798571.png)